N-(4-Acetylphenyl)-2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)propanamide

Description

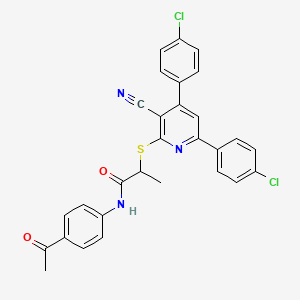

N-(4-Acetylphenyl)-2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)propanamide is a heterocyclic compound featuring a pyridine core substituted with two 4-chlorophenyl groups, a cyano group, and a thioether-linked propanamide chain terminating in a 4-acetylphenyl moiety.

Properties

Molecular Formula |

C29H21Cl2N3O2S |

|---|---|

Molecular Weight |

546.5 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylpropanamide |

InChI |

InChI=1S/C29H21Cl2N3O2S/c1-17(35)19-7-13-24(14-8-19)33-28(36)18(2)37-29-26(16-32)25(20-3-9-22(30)10-4-20)15-27(34-29)21-5-11-23(31)12-6-21/h3-15,18H,1-2H3,(H,33,36) |

InChI Key |

UFRRYAUIINYMDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N |

Origin of Product |

United States |

Biological Activity

N-(4-Acetylphenyl)-2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a therapeutic agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with appropriate amines or phenolic compounds. The synthesis typically follows these steps:

- Preparation of Isothiocyanate : The starting material, 4-acetylphenol, is treated with thiophosgene to yield the corresponding isothiocyanate.

- Formation of Thioamide : The isothiocyanate undergoes nucleophilic attack by an amine derivative to form the thioamide structure.

- Final Modifications : Further reactions may introduce additional functional groups to enhance biological activity.

The structure can be characterized using spectroscopic techniques such as NMR and FT-IR.

Enzyme Inhibition

The biological activity of this compound has been primarily assessed through its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : The compound exhibits significant inhibition of AChE, which is crucial for neurotransmission. Studies report binding energies indicating strong interactions with the enzyme active site.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Urease and Alpha-Amylase : Moderate inhibition against these enzymes indicates possible therapeutic benefits in managing diabetes and gastrointestinal disorders.

The inhibition percentages observed in various studies are summarized in Table 1.

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase (AChE) | ~85% |

| Butyrylcholinesterase (BChE) | ~85% |

| Urease | ~73.8% |

| Alpha-Amylase | ~57.9% |

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests a potential role as an antibacterial agent.

Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with target enzymes. The binding affinities calculated through these studies indicate that the compound forms stable complexes with AChE and BChE, which correlates with its observed inhibitory activity.

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide at sub-micromolar concentrations without significant cytotoxicity.

- Anti-inflammatory Activity : Some derivatives of the compound exhibited anti-inflammatory properties, suggesting a broader therapeutic potential beyond enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Structure: Shares the pyridine core with 3-cyano and thioether substituents but differs in the acetamide chain (vs. propanamide) and the 4-chlorophenyl group (vs. 4-acetylphenyl).

- Activity : Exhibits superior insecticidal activity against cowpea aphids (LC₅₀ = 0.013 mM) compared to acetamiprid (LC₅₀ = 0.025 mM) .

- Key Features: The open-chain structure and cyano group enhance activity, likely by improving target-site binding or metabolic stability .

- Synthesis: Prepared via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine precursor in ethanol, yielding 85% pure product .

3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)

- Structure: Cyclized thienopyridine derivative lacking the cyano group.

- Activity: Less active than Compound 2 (LC₅₀ = 0.018 mM), highlighting the critical role of the cyano group in bioactivity .

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

- Structure: Shares the pyridine core and bis(4-chlorophenyl)/cyano substituents but replaces the propanamide with an isopropyl ester.

- Properties : The ester group may reduce metabolic stability compared to amides, limiting its utility in vivo. Marketed as a laboratory reagent (CAS: 332385-73-6) with discontinued availability .

N-(4-Chlorophenyl)-N-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide

- Structure: Triazinoindole core with a propanamide chain.

- Synthesis : Formed via thiol-alkylation, emphasizing the versatility of thioether linkages in heterocyclic chemistry .

Taranabant (Anti-Obesity Drug)

- Structure : Contains a propanamide group and 4-chlorophenyl substituent but diverges in the core structure.

- Activity : Highlights the pharmacological relevance of propanamide moieties in drug design .

Structural and Functional Analysis

Table 1: Key Structural Features and Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.